molecular formula C7H8F5NS B1425924 2-Methyl-5-(pentafluorosulfur)aniline CAS No. 623943-52-2

2-Methyl-5-(pentafluorosulfur)aniline

Cat. No.: B1425924
CAS No.: 623943-52-2
M. Wt: 233.2 g/mol
InChI Key: IQTWYSPNHRBADI-UHFFFAOYSA-N
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Description

2-Methyl-5-(pentafluorosulfur)aniline is an organic compound characterized by the presence of a methyl group at the second position and a pentafluorosulfanyl group at the fifth position on an aniline ring

Mechanism of Action

If you’re working on a project related to this compound, please ensure to follow all relevant safety guidelines. Aniline and its derivatives can be hazardous and should be handled with care . Always refer to the Material Safety Data Sheet (MSDS) for the compound you’re working with and follow the recommended safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pentafluorosulfur)aniline typically involves the introduction of the pentafluorosulfanyl group onto an aniline derivative. One common method involves the use of commercially available synthons substituted with the pentafluorosulfanyl group. The reaction conditions often include amide coupling, reductive amination, and diazo-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of robust and scalable synthetic routes is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pentafluorosulfur)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the aniline ring.

    Substitution: The pentafluorosulfanyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized aniline derivatives, while substitution reactions can produce a variety of substituted aniline compounds.

Scientific Research Applications

2-Methyl-5-(pentafluorosulfur)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-5-(pentafluorosulfur)aniline include other aniline derivatives with different substituents, such as:

  • 2-Methyl-5-trifluoromethylaniline
  • 2-Methyl-5-chloroaniline
  • 2-Methyl-5-bromoaniline

Uniqueness

The uniqueness of this compound lies in the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties compared to other substituents. This makes the compound particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

2-methyl-5-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F5NS/c1-5-2-3-6(4-7(5)13)14(8,9,10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTWYSPNHRBADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.0 g of 1-dichloromethyl-2-nitro-4-pentafluorosulfanylbenzene were dissolved in 25 ml of DME and, after addition of 200 mg of Pd/C (5%) and 100 ml of a saturated aqueous NaHCO3 solution, hydrogenated under 5 bar of H2 for 54 hours. The catalyst was then removed by filtration and the reaction solution was extracted 3 times with 50 ml of MTB each time. Drying over MgSO4 was followed by removal of the solvent in vacuo. 1.1 g of a colorless oil were obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-(pentafluorosulfur)aniline
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2-Methyl-5-(pentafluorosulfur)aniline
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Reactant of Route 6
2-Methyl-5-(pentafluorosulfur)aniline

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